Cas no 1804052-07-0 (2-Fluoro-3-methyl-5-nitromandelic acid)

2-Fluoro-3-methyl-5-nitromandelic acid is a fluorinated nitromandelic acid derivative with a methyl substituent at the 3-position, offering unique structural and electronic properties. Its fluorine and nitro functional groups enhance reactivity, making it a valuable intermediate in organic synthesis, particularly for chiral compounds and pharmaceutical applications. The methyl group contributes to steric and electronic modulation, influencing selectivity in reactions. This compound is useful in asymmetric synthesis, catalysis, and the development of bioactive molecules. Its stability under controlled conditions ensures reliable performance in research and industrial processes. The distinct substitution pattern provides opportunities for tailored modifications in complex molecular frameworks.
2-Fluoro-3-methyl-5-nitromandelic acid structure
1804052-07-0 structure
Product name:2-Fluoro-3-methyl-5-nitromandelic acid
CAS No:1804052-07-0
MF:C9H8FNO5
Molecular Weight:229.161926269531
CID:4939700

2-Fluoro-3-methyl-5-nitromandelic acid 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3-methyl-5-nitromandelic acid
    • インチ: 1S/C9H8FNO5/c1-4-2-5(11(15)16)3-6(7(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
    • InChIKey: WOJJGYZAABKRTQ-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC(=CC=1C(C(=O)O)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 229.03865052 g/mol
  • 同位素质量: 229.03865052 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • 分子量: 229.16
  • トポロジー分子極性表面積: 103

2-Fluoro-3-methyl-5-nitromandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015027358-1g
2-Fluoro-3-methyl-5-nitromandelic acid
1804052-07-0 97%
1g
1,549.60 USD 2021-06-17
Alichem
A015027358-500mg
2-Fluoro-3-methyl-5-nitromandelic acid
1804052-07-0 97%
500mg
847.60 USD 2021-06-17
Alichem
A015027358-250mg
2-Fluoro-3-methyl-5-nitromandelic acid
1804052-07-0 97%
250mg
499.20 USD 2021-06-17

2-Fluoro-3-methyl-5-nitromandelic acid 関連文献

2-Fluoro-3-methyl-5-nitromandelic acidに関する追加情報

Professional Introduction to 2-Fluoro-3-methyl-5-nitromandelic Acid (CAS No. 1804052-07-0)

2-Fluoro-3-methyl-5-nitromandelic acid, with the chemical identifier CAS No. 1804052-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitro-substituted aromatic acids, which are widely studied for their potential biological activities and mechanistic insights into various biochemical pathways. The structural features of this molecule, including its fluoro and methyl substituents, as well as the nitro group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The fluoro moiety in 2-Fluoro-3-methyl-5-nitromandelic acid is particularly noteworthy due to its ability to modulate the metabolic stability, binding affinity, and pharmacokinetic profiles of associated molecules. Fluorine atoms are frequently incorporated into pharmaceuticals to enhance their bioavailability and resistance to enzymatic degradation. In the context of this compound, the presence of a fluoro group at the 2-position relative to the aromatic ring introduces a degree of electronic and steric influence that can significantly alter its interactions with biological targets. This feature has been exploited in the design of various therapeutic agents where fluorine substitution plays a critical role in optimizing drug efficacy.

The methyl group at the 3-position in 2-Fluoro-3-methyl-5-nitromandelic acid further contributes to its structural complexity and potential functional diversity. Methyl groups are commonly found in natural products and synthetic intermediates due to their relatively simple yet versatile chemical behavior. They can influence the electronic distribution of the aromatic system, affect solubility properties, and participate in hydrogen bonding interactions. In this compound, the methyl substituent may play a role in fine-tuning its binding interactions with enzymes or receptors, thereby influencing its biological activity.

The nitro group at the 5-position is another key structural feature that imparts distinct chemical reactivity and electronic properties to 2-Fluoro-3-methyl-5-nitromandelic acid. Nitro groups are well-known for their ability to participate in redox reactions, undergo reduction or oxidation under different conditions, and serve as versatile handles for further functionalization. The electron-withdrawing nature of the nitro group can significantly impact the acidity of adjacent protons and alter the overall electronic landscape of the molecule. This property has been leveraged in various synthetic strategies where nitro compounds serve as precursors or intermediates for more complex structures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional aspects of compounds like 2-Fluoro-3-methyl-5-nitromandelic acid. These computational tools allow for detailed analysis of molecular interactions, prediction of binding affinities, and identification of potential pharmacophores. Studies have demonstrated that the combination of fluoro, methyl, and nitro substituents can create a highly tunable scaffold for drug design. For instance, computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes by mimicking natural substrates or by inducing conformational changes in target proteins.

In addition to its potential as a standalone therapeutic agent, 2-Fluoro-3-methyl-5-nitromandelic acid (CAS No. 1804052-07-0) has been explored as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Researchers have utilized this compound in multi-step synthetic routes to develop novel derivatives with improved pharmacokinetic properties or targeted mechanisms of action. The availability of high-purity forms of this compound has facilitated these synthetic endeavors, enabling chemists to explore new chemical spaces with greater efficiency.

The pharmaceutical industry continues to invest heavily in exploring novel scaffolds like those represented by 2-Fluoro-3-methyl-5-nitromandelic acid due to their potential therapeutic applications across various disease areas. Medicinal chemists are particularly interested in compounds that exhibit dual functionality or can modulate multiple biological pathways simultaneously. The structural features of this molecule make it an attractive candidate for further investigation in areas such as oncology, inflammation, and neurodegenerative diseases, where precise modulation of biological processes is essential for effective treatment.

From a synthetic chemistry perspective, 2-Fluoro-3-methyl-5-nitromandelic acid presents an interesting challenge due to its complex substitution pattern. The synthesis of nitro-substituted aromatic acids often requires careful control over reaction conditions to achieve high yields and purity while minimizing side reactions. Advances in synthetic methodologies have made it possible to construct such molecules with increasing precision, enabling access to libraries of derivatives for high-throughput screening applications.

The growing interest in fluorinated compounds has also driven innovation in synthetic approaches tailored specifically for introducing fluorine atoms into complex molecular frameworks. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized fluorination chemistry by providing efficient and selective methods for incorporating fluorine moieties at desired positions within a molecule. These methods have been applied successfully in the synthesis of analogs related to 2-Fluoro-3-methyl-5-nitromandelic acid, expanding the chemical space available for drug discovery efforts.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with specific targets. Computational biology plays a crucial role in this process by providing predictive models that help guide medicinal chemists toward promising candidates like 2-fluoro-(CAS No.-1804052070)-methyl-(CAS No.-1804052070)-nitromandelic-acid based on structural alerts derived from known bioactive compounds.

The integration of experimental data with computational predictions has led to more rational approaches toward drug discovery than ever before—a paradigm shift that underscores how interdisciplinary collaboration between chemists,biologists,and computer scientists is reshaping modern pharmaceutical research.

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